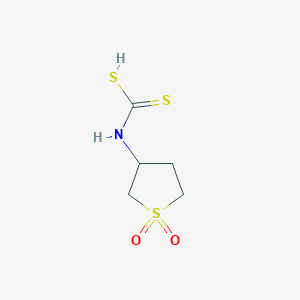
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide, commonly known as NO-711, is a selective blocker of the chloride transporter protein KCC2. KCC2 is responsible for maintaining the low intracellular chloride concentration in mature neurons, which is essential for the inhibitory actions of GABA and glycine neurotransmitters. NO-711 has been extensively studied for its potential applications in treating various neurological disorders.
Wirkmechanismus
NO-711 selectively blocks the activity of KCC2, leading to an increase in intracellular chloride concentration and a decrease in the inhibitory actions of GABA and glycine neurotransmitters. This results in the depolarization of neurons and the enhancement of excitatory neurotransmission.
Biochemische Und Physiologische Effekte
NO-711 has been shown to have significant effects on the biochemical and physiological functions of the central nervous system. It has been demonstrated to reduce seizure activity in animal models of epilepsy, alleviate neuropathic pain, and promote functional recovery after spinal cord injury.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NO-711 in laboratory experiments has several advantages, including its high selectivity for KCC2, its ability to enhance the efficacy of inhibitory neurotransmitters, and its potential therapeutic applications in neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on NO-711, including the investigation of its potential applications in other neurological disorders such as autism and schizophrenia, the development of more selective and potent KCC2 blockers, and the exploration of alternative methods for enhancing inhibitory neurotransmission in the central nervous system.
In conclusion, NO-711 is a selective blocker of the chloride transporter protein KCC2, which has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action involves the enhancement of inhibitory neurotransmission, leading to the suppression of hyperexcitability in the central nervous system. While its use in laboratory experiments has several advantages, further research is needed to fully understand its potential therapeutic applications and limitations.
Synthesemethoden
NO-711 can be synthesized through a multi-step process involving the reaction of 2-naphthylsulfonyl chloride with glycine, followed by coupling with 4-oxamidinophenylalanine and piperidine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
NO-711 has been widely used in scientific research to investigate the role of KCC2 in various neurological disorders such as epilepsy, neuropathic pain, and spinal cord injury. It has been shown to enhance the efficacy of GABAergic and glycinergic neurotransmission, leading to the suppression of hyperexcitability in the central nervous system.
Eigenschaften
CAS-Nummer |
117855-58-0 |
|---|---|
Produktname |
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide |
Molekularformel |
C27H31N5O5S |
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
N-[(2S)-3-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H31N5O5S/c28-26(31-35)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)30-25(33)18-29-38(36,37)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,29,35H,1,4-5,14-16,18H2,(H2,28,31)(H,30,33)/t24-/m0/s1 |
InChI-Schlüssel |
LEDPJJSNUHGFHX-DEOSSOPVSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/O)/N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
117855-58-0 |
Synonyme |
N(alpha)-(2-naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide NAS-GLY-OXA-PHE-PIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




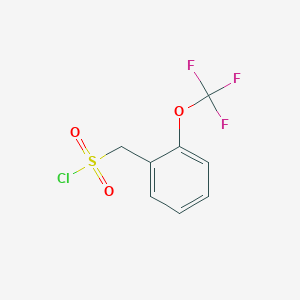
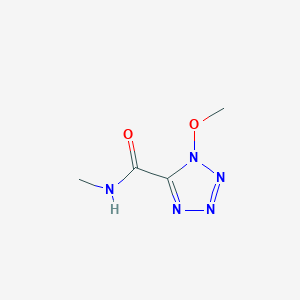
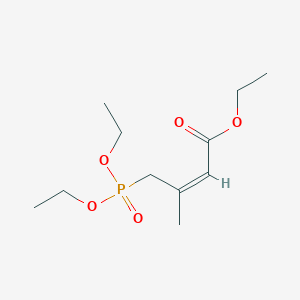

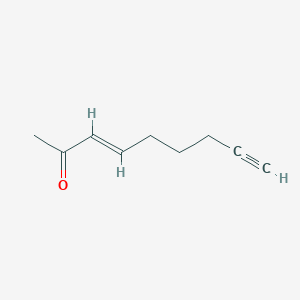
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
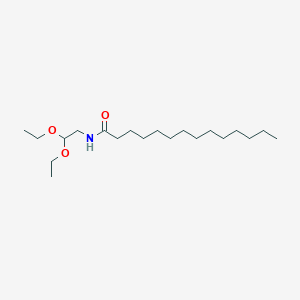
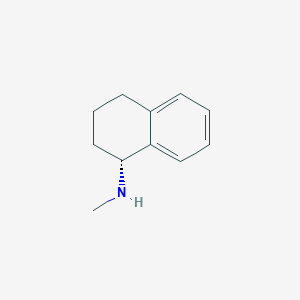

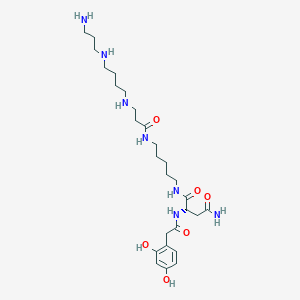
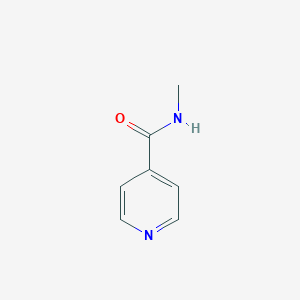
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
